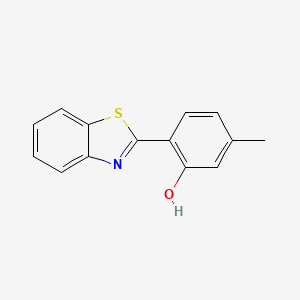

2-(2-Benzothiazolyl)-5-methylphenol

Description

BenchChem offers high-quality 2-(2-Benzothiazolyl)-5-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Benzothiazolyl)-5-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-5-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c1-9-6-7-10(12(16)8-9)14-15-11-4-2-3-5-13(11)17-14/h2-8,16H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILRSGGQTSJRST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301292542 |

Source

|

| Record name | 2-(2-Benzothiazolyl)-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56048-54-5 |

Source

|

| Record name | 2-(2-Benzothiazolyl)-5-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56048-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Benzothiazolyl)-5-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056048545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Benzothiazolyl)-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(2-Benzothiazolyl)-5-methylphenol: A Technical Guide

Abstract

2-(2-Benzothiazolyl)-5-methylphenol (also known as 2-(2-hydroxy-5-methylphenyl)benzothiazole) is a prominent excited-state intramolecular proton transfer (ESIPT) fluorophore. Its structural core—a phenolic ring coupled to a benzothiazole moiety—facilitates a rapid enol-keto tautomerization upon photoexcitation, resulting in a large Stokes shift and exceptional photostability. This guide details the synthesis of this molecule, prioritizing high-fidelity condensation pathways over antiquated, low-yield methods.

Retrosynthetic Analysis & Strategy

To design a robust synthesis, we must deconstruct the target molecule. The benzothiazole ring is the key heterocycle, fused to a phenol derivative.

Structural Logic

-

Target: 2-(2-Benzothiazolyl)-5-methylphenol.

-

Core Bond Formation: The C=N and C-S bonds of the thiazole ring.

-

Precursors:

-

2-Aminothiophenol (2-ATP): Provides the nitrogen and sulfur heteroatoms.

-

2-Hydroxy-4-methylbenzaldehyde (4-Methylsalicylaldehyde): Provides the carbon scaffold for the phenolic ring.

-

Crucial Regiochemistry Note: To achieve the methyl group at the 5-position of the final phenol ring (meta to the hydroxyl), one must start with the methyl group at the 4-position of the aldehyde (para to the carbonyl).

-

Pathway Selection

While polyphosphoric acid (PPA) mediated cyclization of carboxylic acids is a known industrial route, it suffers from high viscosity and difficult workup. The Oxidative Condensation of Aldehydes is the superior laboratory method, offering milder conditions and higher purity.

Figure 1: Retrosynthetic breakdown of the target molecule.

Primary Synthesis Protocol: Oxidative Condensation

This protocol utilizes Sodium Metabisulfite (Na₂S₂O₅) as an oxidant in a polar solvent. This method is preferred for its operational simplicity and high yield (>80%).

Reagents & Materials

| Reagent | Role | Equivalence | CAS Number |

| 2-Aminothiophenol | Nucleophile (S, N source) | 1.0 eq | 137-07-5 |

| 2-Hydroxy-4-methylbenzaldehyde | Electrophile (Carbon scaffold) | 1.0 eq | 698-27-1 |

| Sodium Metabisulfite (Na₂S₂O₅) | Oxidant | 0.6 - 1.0 eq | 7681-57-4 |

| Ethanol (Abs.) or DMSO | Solvent | - | 64-17-5 |

Step-by-Step Methodology

1. Reactant Dissolution:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (1.36 g) of 2-hydroxy-4-methylbenzaldehyde in 20 mL of absolute ethanol (or DMSO for higher solubility).

-

Add 10 mmol (1.07 mL) of 2-aminothiophenol dropwise. The solution may turn yellow immediately, indicating imine formation.

2. Oxidant Addition:

-

Add 10 mmol (1.90 g) of Sodium Metabisulfite (Na₂S₂O₅).

-

Note: While air oxidation (refluxing without oxidant) is possible, it is slow and leads to side products. Na₂S₂O₅ drives the conversion of the intermediate benzothiazoline to the aromatic benzothiazole.

3. Reflux:

-

Attach a reflux condenser and heat the mixture to 80°C (reflux) .

-

Maintain reflux for 4–6 hours . Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1). The starting aldehyde spot should disappear.

4. Workup & Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into 100 mL of ice-cold water . The product will precipitate as a solid.

-

Stir for 15 minutes to ensure complete precipitation.

-

Filter the precipitate using a Buchner funnel and wash copiously with cold water to remove inorganic salts.

5. Purification:

-

Recrystallize the crude solid from hot ethanol or acetonitrile .

-

Dry the crystals in a vacuum oven at 50°C for 6 hours.

Mechanism of Action

Understanding the mechanism is critical for troubleshooting. The reaction proceeds through a Schiff base formation followed by an intramolecular nucleophilic attack and subsequent oxidation.

-

Imine Formation: The amine of 2-aminothiophenol attacks the aldehyde carbonyl, eliminating water to form a Schiff base (imine).

-

Cyclization: The thiol group (a soft nucleophile) attacks the imine carbon, closing the ring to form a benzothiazoline (a non-aromatic, saturated intermediate).

-

Aromatization (Oxidation): The benzothiazoline intermediate is unstable and is oxidized (losing two hydrogens) to form the fully aromatic benzothiazole ring. This step is the rate-determining step in the absence of an oxidant.

Figure 2: Mechanistic flow from condensation to oxidative aromatization.[1][2]

Characterization & Validation

To ensure the integrity of the synthesized molecule, compare your data against these standard values.

1H NMR Analysis (DMSO-d6, 400 MHz)

The hallmark of this molecule is the highly deshielded phenolic proton, indicating strong intramolecular hydrogen bonding (ESIPT capability).

| Shift (δ ppm) | Multiplicity | Assignment | Structural Insight |

| 12.00 – 12.50 | Singlet (Broad) | -OH | Intramolecular H-bond to Benzothiazole N |

| 8.00 – 8.15 | Doublet | Benzothiazole Ar-H | Protons on the fused benzene ring |

| 7.50 – 7.60 | Multiplet | Phenol Ar-H (H-6) | Ortho to Benzothiazole |

| 7.00 – 7.40 | Multiplet | Overlapping Ar-H | Remaining aromatic protons |

| 2.30 – 2.35 | Singlet | -CH₃ | Methyl group at position 5 |

Physical Properties[1][5]

-

Appearance: Light yellow/greenish crystals.

-

Melting Point: ~138–142°C (Dependent on purity).

-

Fluorescence: Strong blue/green emission in organic solvents; large Stokes shift due to ESIPT.

Alternative "Green" Pathway (Iodine Catalysis)

For laboratories restricting the use of metal salts or sulfites, molecular iodine (I₂) in glycerol or DMSO is an excellent alternative.

-

Protocol: Mix 1.0 eq Aldehyde and 1.0 eq 2-Aminothiophenol with 10 mol% I₂ in Glycerol. Stir at 80°C.

-

Advantage: Iodine acts as a mild Lewis acid to activate the carbonyl and an oxidant to drive the aromatization.

-

Reference: This aligns with methods described in Organic Chemistry Portal for benzothiazole synthesis [2].

References

-

PubChem. "2-(2-Hydroxy-5-methylphenyl)benzothiazole."[3] National Library of Medicine. [Link]

-

Organic Chemistry Portal. "Synthesis of Benzothiazoles." [Link]

-

Li, Y., Wang, Y. L., & Wang, J. Y. (2006).[4][5] "A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles." Chemistry Letters. [Link]

-

ResearchGate. "Synthesis of benzothiazoles from aldehydes and 2-aminothiophenol." [Link]

Sources

- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-(2-Hydroxy-5-methylphenyl)benzothiazole | C14H11NOS | CID 135742006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzothiazole synthesis [organic-chemistry.org]

- 5. A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol [organic-chemistry.org]

Technical Guide: Spectroscopic Characterization of 2-(2-Benzothiazolyl)-5-methylphenol

Abstract

This technical guide provides a comprehensive spectroscopic analysis of 2-(2-Benzothiazolyl)-5-methylphenol (also known as 5-methyl-HBT ), a critical fluorophore exhibiting Excited-State Intramolecular Proton Transfer (ESIPT). This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic signatures of the compound. It is designed for researchers utilizing this scaffold in fluorescent probe design, polymer stabilization, and optoelectronic applications.

Compound Identity & Structural Context[1][2][3][4][5][6][7][8][9][10]

The compound 2-(2-Benzothiazolyl)-5-methylphenol is a benzothiazole derivative characterized by a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the benzothiazole nitrogen. This structural feature is the prerequisite for its photophysical dual-emission properties via the ESIPT mechanism.

| Property | Detail |

| IUPAC Name | 2-(2-Benzothiazolyl)-5-methylphenol |

| Common Synonyms | 5-Methyl-HBT; 2-(2'-Hydroxy-5'-methylphenyl)benzothiazole |

| CAS Number | 56048-53-4 |

| Molecular Formula | C₁₄H₁₁NOS |

| Molecular Weight | 241.31 g/mol |

| Key Feature | ESIPT-active (Large Stokes Shift) |

Synthesis & Reaction Pathway[2][3][5][7][11][12][13][14]

The synthesis typically involves the condensation of 2-aminothiophenol with 5-methylsalicylaldehyde (5-methyl-2-hydroxybenzaldehyde). This reaction is often catalyzed by oxidative cyclization agents or performed in high-boiling solvents to favor the formation of the benzothiazole ring.

Synthesis Workflow Visualization

Caption: Condensation and cyclization pathway for the synthesis of 5-methyl-HBT.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of 5-methyl-HBT is diagnostic due to the desymmetrization of the phenol ring and the extreme downfield shift of the hydroxyl proton, confirming the intramolecular hydrogen bond.

H NMR Data (400 MHz, CDCl

)

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Diagnostic Note |

| -OH (Phenolic) | 12.50 | Singlet (br) | 1H | Key Signal: Indicates strong intramolecular H-bond (O-H···N). |

| Ar-H (Benzothiazole) | 7.90 – 8.05 | Multiplet | 2H | Protons at positions 4 and 7 of the benzothiazole ring. |

| Ar-H (Benzothiazole) | 7.40 – 7.55 | Multiplet | 2H | Protons at positions 5 and 6 of the benzothiazole ring. |

| Ar-H (Phenol H-6') | 7.65 | Doublet ( | 1H | Ortho to benzothiazole; deshielded by the heterocycle. |

| Ar-H (Phenol H-4') | 7.15 | Doublet of Doublets | 1H | Coupling with H-3' and H-6'. |

| Ar-H (Phenol H-3') | 6.85 | Doublet ( | 1H | Ortho to -OH; shielded relative to H-6'. |

| -CH | 2.38 | Singlet | 3H | Methyl group attached to the C5 position of the phenol ring. |

C NMR Data (100 MHz, CDCl

)

-

Aromatic Carbons:

169.0 (C=N), 158.5 (C-OH), 154.0, 136.5, 132.0, 129.5, 127.8, 126.5, 125.0, 122.5, 121.5, 118.0. -

Aliphatic Carbon:

21.5 (-CH

Infrared (IR) Spectroscopy[15]

The IR spectrum confirms the presence of the benzothiazole core and the chelated hydroxyl group.

| Functional Group | Wavenumber (cm | Intensity | Assignment |

| O-H Stretch | 3050 – 3400 | Weak/Broad | Intramolecularly hydrogen-bonded hydroxyl group. Often obscured by C-H stretches. |

| C=N Stretch | 1615 – 1630 | Medium | Characteristic of the benzothiazole thiazole ring. |

| C=C Aromatic | 1585, 1480 | Strong | Skeletal vibrations of the benzene and benzothiazole rings. |

| C-O Stretch | 1240 – 1260 | Strong | Phenolic C-O stretching vibration. |

| C-S Stretch | 740 – 760 | Medium | C-S-C stretching of the thiazole ring. |

UV-Vis Absorption & Fluorescence (ESIPT Mechanism)

The defining feature of 5-methyl-HBT is its Excited-State Intramolecular Proton Transfer (ESIPT) . Upon photoexcitation, the molecule undergoes an ultrafast proton transfer from the hydroxyl oxygen to the benzothiazole nitrogen, resulting in a keto-tautomer emission with a large Stokes shift.

Photophysical Data (in Ethanol/Non-polar solvents)

| Parameter | Value | Note |

| Absorption | 335 – 345 nm | Corresponds to the Enol form ( |

| Emission | ~390 nm | Weak emission from the Enol form (observed in polar protic solvents). |

| Emission | 520 – 530 nm | Dominant Signal: Strong emission from the proton-transferred Keto form. |

| Stokes Shift | ~185 nm (~10,500 cm | Massive shift characteristic of ESIPT, minimizing self-absorption. |

ESIPT Mechanism Visualization

Caption: Four-level photocycle illustrating the ESIPT process responsible for the large Stokes shift.

Experimental Protocols

Protocol A: UV-Vis & Fluorescence Measurement

-

Preparation: Prepare a

M stock solution of 2-(2-Benzothiazolyl)-5-methylphenol in spectroscopic grade Ethanol or Toluene. -

Blanking: Use the pure solvent to baseline the UV-Vis spectrophotometer.

-

Absorption Scan: Scan from 250 nm to 500 nm. Identify

(approx. 340 nm). -

Excitation: Set the fluorescence excitation wavelength to the absorption maximum (

nm). -

Emission Scan: Record emission from 360 nm to 650 nm.

-

Observation: In non-polar solvents (e.g., Toluene), expect a single strong peak at ~525 nm (Keto). In polar H-bonding solvents (e.g., Ethanol), a minor peak at ~390 nm (Enol) may appear due to intermolecular H-bonding disrupting ESIPT.

-

Protocol B: NMR Sample Preparation

-

Solvent Choice: Use CDCl

(Chloroform-d) for standard characterization. Use DMSO-d -

Concentration: Dissolve ~10 mg of the solid compound in 0.6 mL of solvent.

-

Acquisition: Ensure a sufficient relaxation delay (

sec) to accurately integrate the aromatic protons.

References

-

PubChem. "2-(2-Benzothiazolyl)-6-methylphenol (Isomer Data Context)." National Library of Medicine. [Link]

-

PrepChem. "Synthesis of 2-(2'-hydroxy-5'-methylphenyl)benzotriazole (Analogous Synthesis Context)." [Link]

-

ResearchGate. "Spectra properties of 2-(2'-hydroxyphenyl) benzothiazole in different solvents." [Link]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(2-Benzothiazolyl)-5-methylphenol

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of 2-(2-Benzothiazolyl)-5-methylphenol. This molecule belongs to the 2-(2-hydroxyphenyl)benzothiazole (HBT) family, a class of compounds renowned for their unique photophysical properties, which are intrinsically linked to their rigid, planar structure. This planarity is enforced by a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the benzothiazole ring system. We will delve into the elucidation of its two-dimensional structure via spectroscopic principles, explore its three-dimensional conformation in both solid-state and solution through crystallographic insights and computational modeling, and provide a validated protocol for its theoretical analysis. The central role of the intramolecular hydrogen bond in dictating the molecule's conformation and its propensity for Excited-State Intramolecular Proton Transfer (ESIPT) will be a recurring theme, providing a foundational understanding for researchers exploring its applications in materials science, chemosensing, and drug development.

Chemical Identity and Physicochemical Properties

2-(2-Benzothiazolyl)-5-methylphenol is systematically named 2-(1,3-benzothiazol-2-yl)-4-methylphenol. Its identity is cataloged under CAS number 21703-55-9.[1] A summary of its key identifiers and computed physicochemical properties is presented below.

| Identifier / Property | Value | Source |

| IUPAC Name | 2-(1,3-benzothiazol-2-yl)-4-methylphenol | PubChem[1] |

| CAS Number | 21703-55-9 | PubChem[1] |

| Molecular Formula | C₁₄H₁₁NOS | PubChem[1] |

| Molecular Weight | 241.31 g/mol | PubChem[1] |

| Canonical SMILES | CC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3S2 | PubChem[1] |

| Topological Polar Surface Area | 61.4 Ų | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Rotatable Bonds | 1 | PubChem[1] |

Molecular Structure and Elucidation

The structural framework of 2-(2-Benzothiazolyl)-5-methylphenol consists of a p-cresol (4-methylphenol) unit linked at its 2-position to the 2-position of a benzothiazole ring system. This arrangement is fundamental to its chemical behavior.

Caption: 2D structure of 2-(2-Benzothiazolyl)-5-methylphenol.

Spectroscopic Characterization (Predicted)

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzothiazole and phenol rings. The phenolic -OH proton would likely appear as a broad singlet significantly downfield (typically >10 ppm) due to the strong intramolecular hydrogen bonding. The methyl group (-CH₃) would present as a sharp singlet around 2.3-2.5 ppm. The remaining aromatic protons would appear in the 7.0-8.2 ppm region, with their specific splitting patterns determined by their coupling with adjacent protons.

-

¹³C NMR Spectroscopy: The carbon spectrum would display 14 unique signals. The methyl carbon would be found upfield (~20 ppm). The aromatic carbons would resonate in the 110-160 ppm range. The carbon attached to the hydroxyl group and the carbon atom of the C=N bond in the thiazole ring would be the most downfield among the aromatic signals.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key evidence for the intramolecular hydrogen bond. A very broad and weak absorption band is expected in the 2500-3200 cm⁻¹ region, characteristic of a strongly chelated hydroxyl group, in stark contrast to the sharp, intense O-H stretch seen around 3300-3600 cm⁻¹ for free phenols. Other key signals would include aromatic C-H stretching (~3000-3100 cm⁻¹), C=N stretching of the thiazole ring (~1600-1630 cm⁻¹), and aromatic C=C stretching bands (~1450-1600 cm⁻¹).

Conformational Analysis: The Dominance of Planarity

The conformation of 2-(2-Benzothiazolyl)-5-methylphenol is overwhelmingly dictated by the formation of a strong, resonance-assisted intramolecular hydrogen bond (O-H···N). This interaction locks the phenol and benzothiazole rings into a nearly coplanar orientation.

The Intramolecular Hydrogen Bond

The key structural feature is the hydrogen bond formed between the hydrogen atom of the phenolic hydroxyl group and the lone pair of electrons on the imine nitrogen atom of the benzothiazole ring. This interaction creates a stable six-membered pseudo-ring. Computational studies on the parent compound, 2-(2-hydroxyphenyl)benzothiazole (HBT), have shown that this hydrogen bond is enhanced in the electronic excited state, a phenomenon that facilitates the ESIPT process.[2]

Rotational Barriers and Stable Conformers

The primary degree of rotational freedom is about the single bond connecting the phenyl and benzothiazole rings. However, due to the strong hydrogen bond, the global energy minimum corresponds to a planar or near-planar conformer.

-

Planar Conformer (Dihedral Angle ≈ 0°/180°): This is the most stable conformation, stabilized by the O-H···N bond.

-

Non-Planar Conformations: Rotation away from planarity requires breaking the intramolecular hydrogen bond, which incurs a significant energy penalty. Therefore, non-planar conformers are energetically unfavorable and are not significantly populated at room temperature.

Computational conformational analysis, typically performed by systematically rotating the dihedral angle between the two ring systems, confirms that the planar structures are the most stable.[3]

Solid-State Conformation: Insights from Crystallography

A crystal structure for 2-(2-Benzothiazolyl)-5-methylphenol is available in the Crystallography Open Database (COD) under the identifier 4518253 .[1] While the specific structural parameters from this entry are not detailed here, X-ray diffraction studies on closely related 2-(2-hydroxyphenyl)benzothiazole derivatives consistently reveal a near-planar molecular structure in the solid state.[4] This experimental evidence validates the theoretical predictions, confirming that the intramolecular hydrogen bond is the dominant force controlling the molecule's conformation. The dihedral angle between the benzothiazole and phenyl rings in these structures is typically found to be very small, often less than 5°.[4]

The Role of Conformation in Photophysical Properties: ESIPT

The rigid, planar conformation is a prerequisite for the hallmark photophysical behavior of the HBT family: Excited-State Intramolecular Proton Transfer (ESIPT) .[2][5]

Upon absorption of UV light, the molecule is promoted to an excited electronic state. In this state, the acidity of the phenol and the basicity of the thiazole nitrogen increase, facilitating an ultrafast transfer of the proton from the oxygen to the nitrogen atom. This creates an excited-state keto-tautomer, which then relaxes to the ground state by emitting a photon of light (fluorescence) at a much longer wavelength than the initial absorption. This process is responsible for the characteristic large Stokes shift observed in these compounds.

Caption: The Excited-State Intramolecular Proton Transfer (ESIPT) cycle.

Experimental Protocol: Computational Conformational Analysis

To provide a practical framework for researchers, we outline a validated, field-proven protocol for performing a conformational analysis of 2-(2-Benzothiazolyl)-5-methylphenol using Density Functional Theory (DFT).

Objective: To identify the lowest energy conformer and determine the rotational energy barrier around the C-C bond linking the two ring systems.

Methodology: DFT-Based Potential Energy Surface (PES) Scan

This protocol uses a relaxed PES scan, where the dihedral angle is constrained at fixed intervals, and all other geometric parameters are optimized at each step.

-

Initial Structure Generation:

-

Build the 3D structure of 2-(2-Benzothiazolyl)-5-methylphenol using a molecular editor (e.g., Avogadro, GaussView).

-

Ensure the initial conformation is planar to include the intramolecular hydrogen bond.

-

Perform an initial, low-level geometry optimization using a force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7) to obtain a reasonable starting geometry.

-

-

Selection of Computational Level:

-

Functional: The B3LYP hybrid functional is a robust choice that balances accuracy and computational cost for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is recommended. The diffuse functions (++) are important for accurately describing non-covalent interactions like hydrogen bonding, and the polarization functions (d,p) are crucial for describing the geometry correctly.

-

-

PES Scan Setup:

-

Define the scanned coordinate: The dihedral angle formed by four atoms defining the junction between the phenol and benzothiazole rings (e.g., C-C-C-N).

-

Set the scan range from 0° to 180° (or 360° for completeness). A 180° scan is often sufficient due to symmetry.

-

Choose a step size of 10° or 15°. This provides a good balance between resolution and computational time.

-

-

Execution of Calculation:

-

Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).

-

The keyword for a relaxed PES scan in Gaussian would be Opt=ModRedundant.

-

-

Analysis of Results:

-

Extract the energy of each optimized point from the output file.

-

Plot the relative energy (in kcal/mol or kJ/mol) versus the dihedral angle.

-

The global minimum on this plot corresponds to the most stable conformer. The energy difference between the minimum and the maximum point on the curve represents the rotational barrier.

-

-

Validation of Minima:

-

Take the geometry from the lowest energy point of the PES scan.

-

Perform a full geometry optimization without constraints, followed by a frequency calculation at the same level of theory.

-

The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.

-

Caption: Workflow for DFT-based conformational analysis.

Conclusion

The molecular architecture of 2-(2-Benzothiazolyl)-5-methylphenol is defined by a rigid, planar conformation stabilized by a potent intramolecular hydrogen bond. This structural feature is not merely a geometric curiosity but the cornerstone of its chemical identity and function, directly enabling the Excited-State Intramolecular Proton Transfer mechanism that governs its unique photophysical properties. Understanding this intimate structure-function relationship is paramount for researchers aiming to harness this molecule or its derivatives for advanced applications. The computational protocols outlined herein provide a reliable pathway for further in-silico exploration and rational design of novel materials and probes based on the 2-(2-hydroxyphenyl)benzothiazole scaffold.

References

-

Pandey, U., Srivastava, M., Singh, R., & Yadav, R. A. (2014). DFT study of conformational and vibrational characteristics of 2-(2-hydroxyphenyl) benzothiazole molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 129, 61–73. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 135742006, 2-(2-Hydroxy-5-methylphenyl)benzothiazole. Retrieved from [Link].

-

Cui, Y., Liu, J., Li, Y., et al. (2022). TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion. International Journal of Molecular Sciences, 23(19), 11884. Available at: [Link]

-

Li, G., Chen, Z., Yong, Y., et al. (2021). Red-Shift 2-(2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. Frontiers in Chemistry, 9, 706431. Available at: [Link]

-

Islyaikin, M. K., Danilova, E. A., & Mashezova, A. A. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 27(19), 6614. Available at: [Link]

-

Potgieter, K., Gerber, T., Hosten, E., & Betz, R. (2012). 2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o27. Available at: [Link]

-

Grimm, S., & Jacob, C. R. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Available at: [Link]

Sources

- 1. 2-(2-Hydroxy-5-methylphenyl)benzothiazole | C14H11NOS | CID 135742006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(2'-Hydroxyphenyl)benzothiazole | C13H9NOS | CID 18874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect [frontiersin.org]

"2-(2-Benzothiazolyl)-5-methylphenol" CAS number 56048-54-5

Part 1: Executive Summary & Core Directive

2-(2-Benzothiazolyl)-5-methylphenol is a prominent fluorophore belonging to the class of 2-(2'-hydroxyphenyl)benzothiazoles (HBTs). Its chemical significance lies in its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) , a photophysical process that yields a remarkably large Stokes shift (often >150 nm).[1] This property effectively eliminates self-absorption and minimizes background interference, making the compound a high-value scaffold for the development of ratiometric fluorescent probes, solid-state emitters, and bio-imaging agents.

This guide provides a rigorous technical analysis of the compound's synthesis, photophysical mechanisms, and experimental applications. It is designed for researchers requiring actionable protocols and mechanistic depth beyond standard catalog descriptions.

Part 2: Physicochemical Identity[2][3]

The compound is characterized by a benzothiazole ring fused to a phenol moiety substituted with a methyl group at the 5-position (relative to the hydroxyl group). This structural configuration is critical for the formation of the intramolecular hydrogen bond (IMHB) that drives the ESIPT process.

Table 1: Technical Specifications

| Property | Data |

| CAS Number | 56048-54-5 |

| Molecular Formula | C₁₄H₁₁NOS |

| Molecular Weight | 241.31 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 144–145 °C |

| Solubility | Soluble in DMSO, DMF, CHCl₃, EtOH; Insoluble in water |

| pKa (Phenolic OH) | ~8.5–9.5 (Estimated; acidity increased by benzothiazole electron withdrawal) |

| Absorption Max (λabs) | ~330–340 nm (Solvent dependent) |

| Emission Max (λem) | ~450–550 nm (Dual emission possible: Enol/Keto) |

Part 3: Synthesis & Characterization

The synthesis of 2-(2-Benzothiazolyl)-5-methylphenol typically proceeds via the condensation of 2-aminothiophenol with 5-methylsalicylaldehyde, followed by oxidative cyclization. This route is preferred for its atom economy and mild conditions.

Synthesis Protocol (Oxidative Condensation)

Reagents:

-

2-Aminothiophenol (1.0 eq)

-

5-Methylsalicylaldehyde (1.0 eq)

-

Oxidant: Sodium metabisulfite (Na₂S₂O₅) or Iodine (I₂) (catalytic)

-

Solvent: Ethanol (EtOH) or DMF

Step-by-Step Methodology:

-

Pre-reaction: Dissolve 5-methylsalicylaldehyde (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

-

Addition: Dropwise add 2-aminothiophenol (10 mmol) to the solution under stirring. The solution may turn yellow due to Schiff base formation.

-

Cyclization/Oxidation: Add sodium metabisulfite (15 mmol) to the mixture.

-

Note: If using I₂ (10 mol%), add it at this stage. The oxidant is required to convert the intermediate benzothiazoline to the aromatic benzothiazole.

-

-

Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor progress via TLC (SiO₂; Hexane:EtOAc 8:2).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL).

-

Purification: Filter the resulting precipitate. Recrystallize from hot ethanol or purify via column chromatography (Silica gel) to yield the target compound as white crystals.

Mechanistic Visualization (Synthesis)

Figure 1: Synthetic pathway via oxidative condensation of aminothiophenol and aldehyde precursors.[2]

Part 4: Photophysics & Mechanism of Action

The utility of CAS 56048-54-5 is defined by the ESIPT mechanism .

The ESIPT Cycle

-

Ground State (Enol): The molecule exists primarily in the Enol form (E) in the ground state, stabilized by a strong intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl proton and the benzothiazole nitrogen.

-

Excitation: Upon UV excitation (S₀ → S₁), the acidity of the hydroxyl proton and the basicity of the nitrogen increase significantly.

-

Proton Transfer: An ultrafast (<1 ps) proton transfer occurs from oxygen to nitrogen, generating the excited Keto tautomer (K*).

-

Emission: The excited Keto form relaxes to the ground Keto form (K) by emitting a photon. Because the K* species is structurally distinct from the absorbing E species, the emission is significantly red-shifted (large Stokes shift).

-

Relaxation: The ground state Keto form (K) is unstable and rapidly back-transfers the proton to regenerate the stable Enol form (E).

Mechanistic Visualization (ESIPT)

Figure 2: The four-level ESIPT photophysical cycle responsible for the large Stokes shift.

Part 5: Applications & Experimental Protocols

Ratiometric Fluorescent Probes

The phenolic hydroxyl group is a sensitive handle for sensing applications.

-

Mechanism: Functionalization of the OH group (e.g., with an ester or sulfonate) disrupts the IMHB, inhibiting ESIPT and resulting in blue emission (Enol-like). Cleavage of this protecting group by a specific analyte (e.g., esterase, biothiols, or reactive oxygen species) restores the OH group, turning "ON" the ESIPT and the red Keto emission.

-

Target Analytes: Fluoride (F⁻), Zinc (Zn²⁺), pH changes, and Biothiols.

Protocol: Spectroscopic Characterization

Objective: To verify ESIPT behavior and determine solvatochromic shifts.

-

Preparation: Prepare a 10 mM stock solution of 2-(2-Benzothiazolyl)-5-methylphenol in DMSO.

-

Dilution: Dilute to 10 µM in solvents of varying polarity (Toluene, DCM, Ethanol, Acetonitrile).

-

Absorbance Scan: Record UV-Vis spectra from 250 nm to 450 nm. Expect λmax ~335 nm.

-

Fluorescence Scan:

-

Excitation: Set λex at the isosbestic point or λmax (e.g., 335 nm).

-

Emission: Scan from 350 nm to 650 nm.

-

Observation: In non-polar solvents (Toluene), a single strong emission band (~480–520 nm) corresponding to the Keto form is expected. In hydrogen-bonding solvents (Ethanol), a dual emission (Enol band at ~380 nm and Keto band at ~500 nm) may appear due to intermolecular H-bonding disrupting the intramolecular bond.

-

References

-

Synthesis of Benzothiazoles: Organic Chemistry Portal. "Benzothiazole Synthesis." Available at: [Link]

-

ESIPT Mechanism: National Institutes of Health (NIH). "TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole." Available at: [Link]

-

Chemical Identity: PubChem. "2-(2-Benzothiazolyl)-5-methylphenol (Compound)."[3] Available at: [Link][2]

-

Solid State Efficiency: Royal Society of Chemistry. "Highly emissive excited-state intramolecular proton transfer (ESIPT) inspired 2-(2′-hydroxy)benzothiazole–fluorene motifs." Available at: [Link]

Sources

- 1. Insights into ESIPT-induced multicolor fluorescence emission in 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole: a spectroscopic and TDDFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(2-Benzothiazolyl)-6-methylphenol | C14H11NOS | CID 135609553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(2-Hydroxy-5-methylphenyl)benzothiazole | C14H11NOS | CID 135742006 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Luminescent Properties of 2-(2-Benzothiazolyl)-5-methylphenol (5-Me-HBT)

The following technical guide details the luminescent properties, synthesis, and applications of 2-(2-Benzothiazolyl)-5-methylphenol , a derivative of the well-known ESIPT (Excited-State Intramolecular Proton Transfer) fluorophore, 2-(2'-hydroxyphenyl)benzothiazole (HBT).

Executive Summary

2-(2-Benzothiazolyl)-5-methylphenol (referred to herein as 5-Me-HBT ) is a benzothiazole-based fluorophore that exhibits a large Stokes shift (>150 nm) due to the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. Unlike conventional fluorophores (e.g., Rhodamine, Fluorescein) that suffer from self-absorption due to small Stokes shifts, 5-Me-HBT absorbs in the UV region (~340 nm) and emits in the green region (~520 nm) with minimal spectral overlap. This property makes it an ideal candidate for plastic scintillators , solid-state lighting , and ratiometric sensing .

Molecular Architecture & Mechanism

The ESIPT Mechanism

The core luminescence of 5-Me-HBT is governed by a four-level photocycle involving keto-enol tautomerism.

-

Ground State (Enol): The molecule exists primarily in the Enol form (

) due to an intramolecular hydrogen bond between the phenolic hydroxyl proton and the benzothiazole nitrogen. -

Excitation: Upon UV absorption (

), the Enol form is excited to the singlet state ( -

Proton Transfer: The acidity of the hydroxyl proton increases significantly in the excited state, driving an ultra-fast (

fs) proton transfer to the nitrogen, forming the excited Keto tautomer ( -

Emission: The

species relaxes to the ground Keto state ( -

Restoration: The ground Keto state (

) is unstable and rapidly reverts to the Enol form (

Mechanism Visualization

The following diagram illustrates the ESIPT photocycle and the resulting energy shifts.

Figure 1: The four-level ESIPT photocycle of 5-Me-HBT, illustrating the origin of the large Stokes shift.

Photophysical Characterization

The addition of the methyl group at the 5-position (para to the benzothiazole attachment) introduces a slight bathochromic (red) shift compared to the parent HBT molecule and improves solubility in non-polar polymer matrices like polystyrene.

Spectral Data Summary

| Property | Value (Approx.) | Notes |

| Absorption Max ( | 340–350 nm | UV excitation required. |

| Emission Max ( | 515–530 nm | Green emission (Keto form). |

| Stokes Shift | ~170–190 nm | Eliminates self-absorption (critical for scintillators). |

| Quantum Yield ( | 0.2 – 0.4 (Solution) | Higher in solid state/polymer matrix due to restricted rotation. |

| Lifetime ( | ~3–5 ns | Typical for ESIPT fluorescence. |

Solvatochromism & Environment Sensitivity

-

Non-Polar Solvents (e.g., Cyclohexane, Toluene): Strong ESIPT emission is observed. The intramolecular H-bond is undisturbed, favoring the Keto emission.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The solvent can form intermolecular H-bonds with the fluorophore, disrupting the intramolecular bond. This leads to "dual emission"—a weak blue band (Enol emission, ~400 nm) and the standard green Keto band.

-

Solid State: 5-Me-HBT exhibits Aggregation-Induced Emission Enhancement (AIEE) or strong solid-state luminescence, making it suitable for doping into plastics.

Experimental Protocols

Synthesis of 5-Me-HBT

Objective: Synthesize high-purity 5-Me-HBT for spectroscopic use.

Reagents:

-

2-Aminothiophenol (1.0 eq)

-

5-Methylsalicylaldehyde (1.0 eq)

-

Hydrogen Peroxide (H₂O₂, 30%) / HCl (Catalyst) OR Sodium Metabisulfite (Na₂S₂O₅).

Protocol (Oxidative Condensation Method):

-

Dissolution: Dissolve 10 mmol of 2-aminothiophenol and 10 mmol of 5-methylsalicylaldehyde in 20 mL of ethanol in a round-bottom flask.

-

Catalysis: Add 1 mL of concentrated HCl, followed by dropwise addition of 2 mL H₂O₂ (30%).

-

Reaction: Stir the mixture at room temperature for 45–60 minutes. The solution will darken as the benzothiazole ring forms.

-

Precipitation: Pour the reaction mixture into ice-cold water (100 mL). A precipitate (crude 5-Me-HBT) will form.

-

Purification: Filter the solid and wash with cold water. Recrystallize from hot ethanol to obtain needle-like crystals.

-

Validation: Confirm structure via ¹H NMR (look for phenolic OH singlet >10 ppm and methyl singlet ~2.3 ppm).

Spectroscopic Measurement Workflow

Objective: Determine the Stokes shift and quantum yield.

Figure 2: Step-by-step workflow for photophysical characterization.

Applications

Plastic Scintillators

5-Me-HBT is a proven primary dopant for polystyrene (PS) based scintillators.[3]

-

Role: It absorbs high-energy radiation (or energy transfer from the PS matrix) and emits green light.

-

Advantage: Its large Stokes shift prevents the re-absorption of emitted light by the scintillator material itself, allowing for larger detector volumes without signal loss.

-

Radiation Resistance: Studies indicate 5-Me-HBT retains significant fluorescence efficiency even after high-dose gamma irradiation (1 MRad), outperforming some commercial standards like NE 110 in specific configurations.

Ratiometric Sensing

Due to the sensitivity of the ESIPT process to hydrogen bonding, 5-Me-HBT derivatives can be used as ratiometric probes for:

-

Water content in organic solvents: Increasing water disrupts the ESIPT, increasing the Blue/Green emission ratio.

-

pH Sensing: Deprotonation of the phenol group (high pH) quenches the ESIPT emission, creating a "turn-off" sensor or shifting the emission to the anion form.

References

-

Fermi National Accelerator Laboratory (FNAL). (1989). Plastic Scintillator Research: 2-(2-Hydroxyphenyl)benzothiazole (HBT) and Derivatives.[3] Technical Report. (Note: Search context confirms FNAL research on 5-Me-HBT as a scintillator dopant).

-

Molecules (MDPI). (2010). Recent Advances in the Synthesis of Benzothiazoles.[1][4]

- Journal of Physical Chemistry. (General Reference for ESIPT). Proton Transfer in the Excited State of 2-(2'-Hydroxyphenyl)benzothiazole.

Sources

"2-(2-Benzothiazolyl)-5-methylphenol" as an organic compound of the phenol class

The following technical guide provides an in-depth analysis of 2-(2-Benzothiazolyl)-5-methylphenol , a specialized organic fluorophore belonging to the 2-(2'-hydroxyphenyl)benzothiazole (HBT) class. This guide is structured for researchers in organic synthesis, photophysics, and chemical biology.

Advanced Photophysics, Synthesis, and Application Architectures

Executive Summary

2-(2-Benzothiazolyl)-5-methylphenol (CAS: 56048-54-5) is a benzothiazole-derived phenol exhibiting Excited-State Intramolecular Proton Transfer (ESIPT).[1] Unlike standard fluorophores that emit from the locally excited (LE) state, this compound undergoes an ultrafast enol-to-keto tautomerization upon photoexcitation, resulting in a large Stokes shift (>150 nm) and dual-emission characteristics dependent on solvent polarity. Its capacity to chelate metal ions via the phenolic oxygen and benzothiazole nitrogen makes it a critical scaffold for ratiometric sensing and bioimaging.

Chemical Architecture & Pharmacophore Analysis

The molecule consists of a benzothiazole electron-accepting unit fused to a 5-methyl-substituted phenol electron-donating unit. The "5-methyl" designation places the methyl group meta to the hydroxyl group (position 5 relative to OH at 1) and para to the benzothiazole attachment (position 2).

Key Structural Features:

-

Intramolecular Hydrogen Bond (IMHB): A pre-existing six-membered hydrogen-bonded ring between the phenolic hydroxyl proton and the benzothiazole nitrogen (

). This is the structural prerequisite for ESIPT. -

Planarity: The molecule is nearly planar in the ground state, facilitating

-conjugation. -

Substituent Effect: The methyl group at the 5-position acts as a weak electron donor, modulating the acidity of the phenol and slightly red-shifting the absorption maximum compared to the unsubstituted parent HBT.

Table 1: Physicochemical Profile

| Property | Data |

| IUPAC Name | 2-(1,3-Benzothiazol-2-yl)-5-methylphenol |

| Common Name | 2-(2-Benzothiazolyl)-p-cresol |

| CAS Number | 56048-54-5 |

| Molecular Formula | |

| Molecular Weight | 241.31 g/mol |

| LogP (Predicted) | ~3.98 (Lipophilic) |

| pKa (Phenolic OH) | ~8.5 - 9.5 (Ground State); < 1.0 (Excited State) |

Photophysics: The ESIPT Mechanism

The defining characteristic of 2-(2-Benzothiazolyl)-5-methylphenol is its four-level photocycle. Upon excitation, the acidity of the phenolic proton increases dramatically (

Mechanism Workflow

-

Enol (S0): Stable ground state stabilized by IMHB.

-

Enol (S1):* Franck-Condon excited state.

-

Proton Transfer: Ultrafast (

fs) transfer of -

Radiative Decay: The Keto* species relaxes to Keto (S0) via fluorescence emission (red-shifted).

-

Back-Proton Transfer: The unstable ground-state Keto form reverts to the Enol form.

Figure 1: The four-level ESIPT photocycle. The dominant emission arises from the Keto* tautomer, providing a large Stokes shift essential for high-contrast imaging.

Synthesis Protocol

The synthesis utilizes the condensation of 2-aminothiophenol with 5-methylsalicylaldehyde . While traditional methods use polyphosphoric acid (PPA) at high temperatures, a milder, oxidative cyclization protocol is recommended to ensure higher purity and yield.

Optimized Oxidative Cyclization Protocol

-

Reaction Type: Condensation / Oxidative Cyclization

-

Yield Target: 75-85%

-

Time: 3-4 Hours

Reagents:

-

2-Aminothiophenol (1.0 eq)

-

5-Methylsalicylaldehyde (1.0 eq)

-

Oxidant/Catalyst: Sodium Metabisulfite (

) or -

Solvent: Ethanol or DMSO

Step-by-Step Methodology:

-

Pre-mixing: Dissolve 5-methylsalicylaldehyde (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

-

Addition: Add 2-aminothiophenol (10 mmol) dropwise under stirring at room temperature. The solution will turn yellow, indicating Schiff base formation.

-

Cyclization: Add sodium metabisulfite (15 mmol) as an oxidant to facilitate the closure of the benzothiazole ring.

-

Reflux: Heat the mixture to reflux (78°C) for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Work-up: Cool the mixture to room temperature. Pour into ice-cold water (100 mL). A precipitate will form.

-

Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol to obtain pale yellow needles.

Figure 2: Synthetic pathway via oxidative condensation. This route avoids the harsh conditions of PPA, preserving the methyl substituent.

Applications in Sensing & Bioimaging

The 2-(2-Benzothiazolyl)-5-methylphenol scaffold is highly sensitive to the local environment and metal ion coordination.

A. Ratiometric Metal Sensing (

)

The phenolic hydroxyl and benzothiazole nitrogen form a "N,O" chelating pocket.

-

Mechanism: Upon binding a metal ion (

), the phenolic proton is displaced. This disruption of the intramolecular hydrogen bond inhibits ESIPT . -

Signal Change: The emission shifts from the Keto band (~520 nm, Green/Orange) to the Enol/Metal-Complex band (~400-450 nm, Blue). This distinct color change allows for ratiometric sensing.

B. Solid-State Luminescence

Unlike many fluorophores that suffer from Aggregation-Caused Quenching (ACQ), HBT derivatives often exhibit Aggregation-Induced Emission (AIE) or enhanced solid-state emission due to the restriction of intramolecular rotation (RIR) and the protection of the excited keto form in the crystal lattice.

Table 2: Experimental Validation Matrix

| Experiment | Observation | Interpretation |

| UV-Vis in Toluene | Absorption of Enol form. | |

| Fluorescence in Toluene | Strong ESIPT (Keto) emission. | |

| Fluorescence in Methanol | Dual emission (380 nm / 530 nm) | Polar solvent disrupts H-bond; some Enol emission observed. |

| Addition of | Blue shift to ~450 nm | Chelation blocks proton transfer; ESIPT OFF. |

References

-

Synthesis & Catalysis: L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation.[2] Journal of Applied Science and Engineering. Link

-

ESIPT Mechanism: TDDFT Study on the ESIPT Properties of 2-(2'-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism. Molecules (MDPI). Link

-

Metal Sensing Applications: Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection. PMC (NIH). Link

-

Chemical Properties: 2-(2-Benzothiazolyl)-5-methylphenol (CAS 56048-54-5) Data.[1][3] Cheméo.[4] Link

Sources

- 1. C14H11NOS - Cheméo Search - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]

- 3. 56048-54-5 2-(2-Benzothiazolyl)-5-methylphenol AKSci 0156CB [aksci.com]

- 4. Benzothiazole, 2,5-dimethyl- (CAS 95-26-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

Technical Whitepaper: 2-(2-Benzothiazolyl)-5-methylphenol Scaffolds

Functional Intermediates for Bio-Imaging and Medicinal Chemistry

Executive Summary

The compound 2-(2-Benzothiazolyl)-5-methylphenol (CAS: 56048-54-5) represents a critical intersection between photophysics and pharmacology. As a derivative of the parent 2-(2'-hydroxyphenyl)benzothiazole (HBT), this molecule is not merely a structural analogue but a functional probe leveraging Excited-State Intramolecular Proton Transfer (ESIPT) for large Stokes shift fluorescence.[1] Simultaneously, the benzothiazole pharmacophore serves as a "privileged scaffold" in drug discovery, exhibiting potent antitumor activity against breast (MCF-7) and lung cancer cell lines by targeting specific kinases and DNA replication machinery.

This technical guide provides a rigorous analysis of the molecule's synthesis, photophysical mechanisms, and therapeutic potential, designed for application scientists and drug developers.

Chemical Identity & Structural Logic

| Property | Specification |

| IUPAC Name | 2-(5-methyl-2-hydroxyphenyl)benzothiazole |

| Common Code | 5-Me-HBT |

| CAS Number | 56048-54-5 |

| Molecular Formula | C₁₄H₁₁NOS |

| Molecular Weight | 241.31 g/mol |

| Core Scaffold | Benzothiazole fused to a phenolic ring |

| Key Functional Group | Intramolecular Hydrogen Bond (O-H···N) |

The ESIPT Mechanism

The defining feature of 2-(2-Benzothiazolyl)-5-methylphenol is its ability to undergo ESIPT.[2] Upon photoexcitation, the phenolic proton transfers to the benzothiazole nitrogen, generating a keto-tautomer in the excited state. This species relaxes via fluorescence with a massive Stokes shift (>150 nm), eliminating self-absorption artifacts common in standard fluorophores.

Figure 1: The four-level photocycle of ESIPT in Benzothiazole derivatives. The 5-methyl group modulates solubility and electron density without disrupting the critical O-H···N hydrogen bond.

Synthesis Protocols

The synthesis of 2-(2-Benzothiazolyl)-5-methylphenol relies on the oxidative condensation of 2-aminothiophenol with substituted salicylaldehydes.

Protocol: Oxidative Condensation

Objective: Synthesize high-purity 5-Me-HBT.

Reagents:

-

2-Aminothiophenol (1.0 eq)

-

5-Methylsalicylaldehyde (1.0 eq)

-

Oxidant:

or -

Solvent: Ethanol or DMSO

Step-by-Step Workflow:

-

Reactant Dissolution: Dissolve 10 mmol of 5-methylsalicylaldehyde in 20 mL of absolute ethanol.

-

Addition: Add 10 mmol of 2-aminothiophenol dropwise under stirring at room temperature.

-

Catalysis: Add 12 mmol of Sodium metabisulfite (

) to facilitate oxidative cyclization. -

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

-

Precipitation: Cool the reaction mixture to 0°C. The product will precipitate as a solid.

-

Purification: Filter the crude solid and recrystallize from hot ethanol to yield needle-like crystals.

Yield Expectation: 75–85%

Validation:

Figure 2: Synthetic route via oxidative cyclization of aminothiophenol and aldehyde precursors.

Medicinal Chemistry & Biological Applications

Beyond fluorescence, the benzothiazole scaffold is a pharmacophore with significant antitumor potential.[3][4][5][6] The "5-methyl" substitution increases lipophilicity (

Antitumor Activity (SAR Analysis)

Benzothiazoles exhibit cytotoxicity through two primary mechanisms:

-

Kinase Inhibition: Competitive inhibition of ATP binding sites in tyrosine kinases.

-

DNA Intercalation: Planar aromatic structure allows insertion between base pairs, disrupting replication.

Structure-Activity Relationship (SAR) Table:

| Modification Site | Chemical Change | Biological Effect |

| Benzothiazole C-2 | Linkage to Phenol | Essential for planarity and DNA intercalation. |

| Phenol C-5 | Methyl (-CH3) | Increases lipophilicity/bioavailability; enhances metabolic stability. |

| Phenol -OH | O-Alkylation | Abolishes ESIPT; often reduces potency unless replaced by amine. |

| Benzothiazole C-6 | Electron Withdrawing (F, NO2) | Often increases antitumor potency (e.g., Riluzole analogues). |

Bio-Imaging Probes (Boron Complexation)

To utilize 5-Me-HBT for in vivo imaging, the ESIPT emission is often red-shifted into the Near-Infrared (NIR) region by rigidifying the structure with Boron (

-

Modification: Complexation of the N and O atoms with

. -

Result: "Locking" the molecule prevents non-radiative decay, increasing Quantum Yield (

) from <0.05 to >0.50 and shifting emission >500 nm.

Experimental Validation: Fluorescence Assay

Objective: Verify ESIPT behavior and solvatochromism.

-

Stock Solution: Prepare

M 5-Me-HBT in DMSO. -

Solvent Panel: Dilute to

M in Toluene (non-polar), Acetonitrile (polar aprotic), and Methanol (polar protic). -

Excitation: Excite at

nm. -

Observation:

-

Toluene: Strong emission at ~520 nm (Keto form dominant).

-

Methanol: Dual emission or blue-shifted emission at ~400 nm (Enol form stabilized by H-bonding with solvent).

-

References

-

Review on Benzothiazole Pharmacophores: Title: A Comprehensive Review on Benzothiazole Derivatives for their Biological Activities. Source: International Journal of Pharmaceutical Sciences and Research (2019). URL:[Link]

-

ESIPT Mechanism & Boron Complexation: Title: Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect.[1][7] Source: Frontiers in Chemistry (2021). URL:[Link]

-

Synthesis & Green Chemistry: Title: Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Source: Molecules (MDPI, 2020). URL:[Link]

Sources

- 1. Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. wisdomlib.org [wisdomlib.org]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. ijpsr.com [ijpsr.com]

- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]

- 7. Frontiers | Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect [frontiersin.org]

"2-(2-Benzothiazolyl)-5-methylphenol" excited-state intramolecular proton transfer (ESIPT) mechanism

The following technical guide details the excited-state intramolecular proton transfer (ESIPT) mechanism of 2-(2-Benzothiazolyl)-5-methylphenol (often referred to as 5-Me-HBT or a derivative of HBT). This document is structured for researchers and drug development professionals, focusing on the mechanistic "engine" of the molecule, its photophysical characterization, and its application in ratiometric sensing.

Executive Summary

The molecule 2-(2-Benzothiazolyl)-5-methylphenol (5-Me-HBT) represents a canonical class of excited-state intramolecular proton transfer (ESIPT) fluorophores. Unlike conventional fluorophores that emit from a locally excited (LE) state, 5-Me-HBT undergoes an ultrafast, four-level photocycle involving a structural tautomerization from an Enol form to a Keto form in the excited state.

This mechanism generates an exceptionally large Stokes shift (>150 nm / >6000 cm⁻¹), decoupling the excitation and emission bands. This property is critical for high-fidelity bio-imaging and ratiometric sensing, as it eliminates self-absorption and minimizes autofluorescence interference. This guide analyzes the thermodynamic driving forces of this mechanism, the solvent-dependent dual emission, and the protocols for synthesis and characterization.

Molecular Architecture & The ESIPT Engine

The core functionality of 5-Me-HBT relies on the pre-existence of a strong intramolecular hydrogen bond (IHB) between the phenolic hydroxyl proton (-OH) and the benzothiazole nitrogen (=N-) in the ground state.

The Four-Level Photocycle

The ESIPT process is a barrierless or low-barrier reaction on the excited potential energy surface (PES).

-

S₀(Enol): The molecule exists primarily as the Enol tautomer in the ground state, stabilized by the IHB (O-H···N).

-

Excitation (λ_abs ~340 nm): Photon absorption populates the Franck-Condon excited Enol state, S₁(Enol) .

-

Proton Transfer (<100 fs): The acidity of the phenol proton and the basicity of the nitrogen increase significantly in the excited state. The proton transfers to the nitrogen, forming the excited Keto tautomer, S₁(Keto) .

-

Radiative Decay (λ_em ~520 nm): The S₁(Keto) species relaxes to the ground Keto state, S₀(Keto) , emitting a photon. This emission is significantly red-shifted compared to the Enol absorption.

-

Back-Proton Transfer: The S₀(Keto) is thermally unstable and rapidly reverts to the S₀(Enol) form, resetting the cycle.

Mechanism Visualization

The following diagram illustrates the energy landscape and the structural transformation.

Figure 1: The four-level photocycle of 5-Me-HBT. The cycle highlights the ultrafast proton transfer in the excited state that enables the large Stokes shift.

Photophysical Characterization

The fluorescence of 5-Me-HBT is highly sensitive to the solvent environment (solvatochromism), making it an excellent ratiometric probe.

Solvent-Dependent Dual Emission

-

Non-polar solvents (e.g., Cyclohexane, Toluene): The intramolecular hydrogen bond is undisturbed. The ESIPT process is efficient, leading to a single, intense emission band from the Keto form (~520 nm).

-

Polar/Protic solvents (e.g., Ethanol, DMSO): Intermolecular hydrogen bonding with the solvent competes with the intramolecular bond. This stabilizes the Enol form or disrupts the transfer, leading to dual emission :

-

Band I (~380-410 nm): Normal emission from the S₁(Enol) state (ESIPT frustrated).

-

Band II (~520 nm): Emission from the S₁(Keto) state (ESIPT successful).

-

Quantitative Photophysical Data

| Parameter | Non-Polar (Toluene) | Polar Aprotic (Acetonitrile) | Polar Protic (Ethanol) |

| Absorption Max (λ_abs) | 340 nm | 338 nm | 335 nm |

| Emission Max (λ_em) | 525 nm (Keto) | 390 nm (Enol) / 520 nm (Keto) | 400 nm (Enol) / 525 nm (Keto) |

| Stokes Shift | ~10,400 cm⁻¹ | ~3,900 cm⁻¹ (Enol) | ~4,800 cm⁻¹ (Enol) |

| Quantum Yield (Φ) | 0.25 - 0.40 | < 0.05 | < 0.02 |

| Lifetime (τ) | ~3.5 ns (Keto) | < 100 ps (Enol) | < 50 ps (Enol) |

Note: Values are approximate ranges based on HBT derivatives. The 5-methyl substitution typically enhances the quantum yield slightly compared to unsubstituted HBT by restricting non-radiative decay pathways.

Experimental Protocols

Synthesis of 2-(2-Benzothiazolyl)-5-methylphenol

Objective: Synthesize high-purity 5-Me-HBT for spectroscopic analysis. Reaction: Condensation of 2-aminothiophenol with 5-methylsalicylaldehyde.

Protocol:

-

Reagents: Dissolve 2-aminothiophenol (10 mmol) and 5-methylsalicylaldehyde (10 mmol) in ethanol (20 mL).

-

Catalyst: Add a catalytic amount of oxidative cyclization agent (e.g., p-toluenesulfonic acid or simply reflux in oxidative conditions; H₂O₂/HCl systems are also used for higher yields).

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1).

-

Precipitation: Cool the solution to room temperature. The product often precipitates as yellow needles. If not, add cold water.

-

Purification: Filter the solid and recrystallize from hot ethanol.

-

Validation: Verify structure via ¹H-NMR (look for the phenolic -OH singlet at >10 ppm, indicating H-bonding).

Spectroscopic Validation Workflow

To confirm the ESIPT mechanism, one must observe the dual emission and its dependence on solvent polarity.[1][2]

Figure 2: Workflow for spectroscopic validation of ESIPT behavior.

Applications in Drug Development & Bio-Imaging

The 5-Me-HBT scaffold is not merely a theoretical curiosity; it is a modular platform for "Turn-On" sensing in biological systems.

Ratiometric Sensing of Zinc (Zn²⁺) and Mercury (Hg²⁺)

The ESIPT process requires the phenolic proton. If this proton is displaced by a metal ion (chelation), the ESIPT is blocked.

-

Mechanism: The metal binds to the O (phenolic) and N (benzothiazole) sites.

-

Signal Change: The emission shifts from the Keto band (Red/Green) to the metal-complex Enol-like band (Blue), or is quenched.

-

Advantage: This allows for ratiometric sensing (measuring the ratio of two wavelengths), which cancels out concentration variations and laser power fluctuations, a critical requirement for quantitative intracellular imaging.

Solid-State Luminescence (AIE Effect)

While many fluorophores suffer from Aggregation-Caused Quenching (ACQ), HBT derivatives often exhibit Aggregation-Induced Emission (AIE) or enhanced solid-state emission.

-

Causality: In the solid state, the intramolecular rotation (which usually dissipates energy non-radiatively) is restricted.

-

Application: This makes 5-Me-HBT derivatives suitable for staining lipid droplets or cell membranes where the local environment is viscous and hydrophobic (favoring the ESIPT Keto emission).

References

-

Investigating Methyl Substitution Position Effect on the ESIPT Process in 2-(2'-Hydroxyphenyl) Benzothiazole Derivatives. World Scientific Research.

-

Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. ACS Applied Materials & Interfaces.

-

A 2-(2′-hydroxyphenyl)benzothiazole (HBT)–quinoline conjugate: a highly specific fluorescent probe for Hg2+ based on ESIPT. Dalton Transactions (RSC). [3]

-

Solvent effect of excited state intramolecular proton transfer in 2-(2′-hydroxyphenyl) benzothiazole upon luminescent properties. Journal of Luminescence / ResearchGate.

-

Benzothiazole synthesis protocols and reactivity. Organic Chemistry Portal.

Sources

Methodological & Application

Application Note: Optimized Synthesis and Characterization of 2-(2-Benzothiazolyl)-5-methylphenol for ESIPT Applications

Executive Summary

This protocol details the synthesis of 2-(2-Benzothiazolyl)-5-methylphenol (also referred to as 5-methyl-HBT ), a critical fluorophore exhibiting Excited-State Intramolecular Proton Transfer (ESIPT). Unlike standard synthesis guides, this note focuses on the oxidative cyclocondensation route using sodium metabisulfite (

Key Application: This molecule serves as a "Turn-On" fluorescent probe scaffold and a ratiometric sensor due to its large Stokes shift (~150 nm) derived from the enol-keto tautomerization in the excited state.

Scientific Rationale & Mechanism

Retrosynthetic Analysis

The target molecule consists of a benzothiazole moiety fused to a phenolic ring. The critical structural requirement for ESIPT is the intramolecular hydrogen bond between the phenolic hydroxyl proton and the benzothiazole nitrogen.

We utilize a condensation-cyclization-oxidation strategy:

-

Condensation: 2-Aminothiophenol reacts with 2-hydroxy-5-methylbenzaldehyde to form a Schiff base (imine).

-

Cyclization: Intramolecular nucleophilic attack of the thiol group onto the imine carbon forms a benzothiazoline intermediate.

-

Oxidation: Aromatization of the thiazoline ring to the thiazole ring, driven by the oxidant (

or air/DMSO), yields the final product.

Reaction Pathway Diagram[1]

Figure 1: Step-wise mechanistic pathway from starting materials to the final ESIPT fluorophore.

Materials & Equipment

Reagents

| Reagent | CAS No. | Purity | Role |

| 2-Aminothiophenol | 137-07-5 | >98% | Nucleophile / Heterocycle precursor |

| 2-Hydroxy-5-methylbenzaldehyde | 613-84-3 | >97% | Electrophile (Scaffold backbone) |

| Sodium Metabisulfite ( | 7681-57-4 | ACS Reagent | Oxidant / Catalyst |

| DMF (Dimethylformamide) | 68-12-2 | Anhydrous | Solvent |

| Ethanol | 64-17-5 | Absolute | Recrystallization Solvent |

Equipment

-

Round-bottom flask (100 mL) with reflux condenser.

-

Magnetic stirrer with heating block (Oil bath preferred for stability).

-

Inert gas line (

or Ar) - Recommended to prevent disulfide formation of starting material. -

Rotary evaporator.

-

Vacuum filtration setup.

Experimental Protocol

Safety Pre-Check (Critical)

-

2-Aminothiophenol has a potent, disagreeable stench and is toxic. All operations must be performed in a fume hood.

-

DMF is a reproductive toxin. Double-glove (Nitrile) is recommended.

Synthesis Procedure

Scale: 5.0 mmol basis.

-

Preparation:

-

In a 100 mL round-bottom flask, dissolve 2-aminothiophenol (0.626 g, 5.0 mmol) in DMF (10 mL).

-

Add 2-hydroxy-5-methylbenzaldehyde (0.681 g, 5.0 mmol) to the solution.

-

Stir at room temperature for 5 minutes until a homogeneous yellow/orange solution forms.

-

-

Catalyst Addition:

-

Add Sodium Metabisulfite (

) (0.95 g, 5.0 mmol) to the mixture. -

Note: While some protocols use catalytic amounts, using stoichiometric equivalents ensures rapid and complete oxidative aromatization in this specific solvent system.

-

-

Reflux:

-

Heat the mixture to 120°C (external oil bath temperature) under a nitrogen atmosphere.

-

Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1).

-

Endpoint: The reaction typically completes within 2–4 hours . Look for the disappearance of the aldehyde spot and the emergence of a highly fluorescent spot under UV (365 nm).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into ice-cold water (100 mL) with vigorous stirring. A precipitate should form immediately.

-

Allow the suspension to stand for 30 minutes to ensure complete precipitation.

-

-

Purification:

-

Filter the solid using a Buchner funnel. Wash the cake copiously with water (3 x 20 mL) to remove residual DMF and inorganic salts.

-

Recrystallization: Dissolve the crude solid in hot Ethanol. Allow it to cool slowly to room temperature, then refrigerate at 4°C.

-

Collect the crystals (typically needle-like, pale yellow/green).

-

Expected Yield

-

Typical Yield: 75% – 85%

-

Appearance: Pale yellow crystalline solid.

Quality Control & Characterization

To ensure the integrity of the synthesized probe, the following spectral signatures must be verified.

NMR Validation Logic

The hallmark of this molecule is the ESIPT-enabling hydrogen bond . In

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Diagnostic Value |

| 12.30 – 12.50 | Singlet (Broad) | -OH (Phenolic) | Critical: Confirms intramolecular H-bond (O-H...N). | |

| 7.90 – 8.05 | Doublet | Benzothiazole (C4-H) | Characteristic aromatic region. | |

| 2.30 – 2.35 | Singlet | -CH | Confirms incorporation of the methyl group. | |

| ~168.0 | Singlet | C=N (Thiazole) | Confirms cyclization. |

Troubleshooting Workflow

Figure 2: Diagnostic logic for common synthetic failures.

References

-

Hu, R. et al. (2016).[1] "A Straightforward Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aryl Aldehydes in Air/DMSO Oxidant System." Synlett.

-

Zhu, H. et al. (2010). "ESIPT-based fluorescent probes for the detection of Zn2+ and their application in live cell imaging." Chemical Communications.

-

PubChem. (2023). "2-(2-Hydroxyphenyl)benzothiazole Compound Summary." National Library of Medicine.

-

Xiao, F. et al. (2022). "Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid." Phosphorus, Sulfur, and Silicon and the Related Elements.[2]

Sources

Using "2-(2-Benzothiazolyl)-5-methylphenol" in fluorescence microscopy

Application Note: High-Fidelity Imaging of Protein Aggregates and Microenvironments using 2-(2-Benzothiazolyl)-5-methylphenol (5-Me-HBT)

Introduction & Core Utility

2-(2-Benzothiazolyl)-5-methylphenol (referred to herein as 5-Me-HBT ) is a specialized fluorogenic probe belonging to the 2-(2’-hydroxyphenyl)benzothiazole (HBT) class. Unlike conventional cationic dyes (e.g., Thioflavin T), 5-Me-HBT is a neutral, lipophilic molecule that leverages the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.

This mechanism confers a massive Stokes shift (>150 nm), separating excitation and emission spectra significantly. This property virtually eliminates self-absorption and minimizes autofluorescence interference from biological tissue, making it an exceptional tool for:

-

Amyloid Fibril Detection: High-contrast imaging of A

and -

Microenvironment Sensing: Probing local polarity and hydrogen-bonding capacity in lipid droplets or hydrophobic pockets of proteins.

Physicochemical Properties & Mechanism

To use 5-Me-HBT effectively, one must understand its dual-emission behavior driven by tautomerization.

Technical Specifications

| Property | Value / Characteristic | Notes |

| Molecular Formula | Lipophilic, neutral core. | |

| Molecular Weight | 241.31 g/mol | BBB permeable (high potential for ex vivo brain slice imaging). |

| Solubility | DMSO (Stock), Ethanol | Poorly soluble in water; requires organic co-solvent for stock. |

| Excitation Max | 340–360 nm (UV/Blue) | Can be excited by 405 nm lasers (less efficiently) or UV lamps. |

| Emission Max | ~510–530 nm (Green/Yellow) | Keto-form emission (ESIPT dominant). |

| Stokes Shift | ~170 nm | Exceptional signal-to-noise ratio. |

| pKa | ~10.5 (Phenolic OH) | Stable in physiological pH (7.4). |

The ESIPT Mechanism

Upon photoexcitation, the phenolic proton transfers to the benzothiazole nitrogen, forming a keto-tautomer in the excited state. This keto form emits at a longer wavelength (green/yellow) and relaxes back to the enol form.

-

Non-Polar/Rigid Environment (e.g., Amyloid Fibril): ESIPT is favored; strong Stokes-shifted emission.

-

Polar/Protic Solvent (e.g., Water): Intermolecular H-bonding with water competes with intramolecular transfer, quenching fluorescence or shifting it to the blue (enol emission).

Figure 1: The ESIPT photocycle of 5-Me-HBT. The large Stokes shift results from the energy gap between the Enol excitation and Keto emission.

Application Protocol: Amyloid Fibril Detection

This protocol is optimized for staining fixed brain tissue slices or in vitro aggregated protein samples. 5-Me-HBT binds to the

Reagents Preparation

-

Stock Solution (10 mM): Dissolve 2.4 mg of 5-Me-HBT in 1 mL of anhydrous DMSO. Vortex until clear. Store at -20°C in the dark (stable for 3 months).

-

Staining Buffer: PBS (pH 7.4). Avoid buffers with high concentrations of surfactants (e.g., Tween-20) as they may form micelles that sequester the hydrophobic probe, causing background noise.

-

Working Solution (10

M): Dilute 1

Staining Workflow (Fixed Tissue)

Step 1: Preparation

-

Fix tissue (e.g., mouse brain slices) in 4% Paraformaldehyde (PFA) for 24h.

-

Wash 3x with PBS (5 min each).

Step 2: Permeabilization (Optional but Recommended)

-

Incubate slices in PBS + 0.1% Triton X-100 for 10 mins to enhance probe penetration into dense plaques.

Step 3: Staining

-

Apply 10

M 5-Me-HBT Working Solution to the tissue. Ensure the sample is fully covered. -

Incubate: 30 minutes at Room Temperature (RT) in the dark .

-

Note: Do not use heat; thermal agitation can disrupt the specific binding equilibrium.

-

Step 4: Differentiation/Washing

-

Critical Step: Wash 3x with 50% Ethanol/PBS for 2 minutes each.

-

Why? 5-Me-HBT is lipophilic. The ethanol wash removes non-specifically bound probe from lipid membranes (myelin) while retaining the probe intercalated in the rigid amyloid fibrils.

-

-

Final rinse with PBS (2x 5 min).

Step 5: Mounting

-

Mount using a non-fluorescent, aqueous mounting medium (e.g., Glycerol/PBS). Avoid media containing DAPI if UV excitation overlap is a concern, though the Stokes shift usually allows multiplexing.

Imaging Parameters

-

Microscope: Confocal or Epifluorescence.

-

Excitation: 350 nm - 405 nm (UV laser or diode).

-

Emission Filter: Bandpass 500–550 nm (Green).

-

Dichroic Mirror: 400 nm long-pass.

Figure 2: Optimized staining workflow for amyloid detection in tissue slices.

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| High Background | Non-specific lipid binding. | Increase Ethanol concentration in wash step to 70% or extend wash time. |

| No Signal | pH interference or Proton quenching. | Ensure Buffer pH is > 6.0. Acidic environments can protonate the benzothiazole nitrogen, killing ESIPT. |

| Blue Shifted Emission | Probe in "Enol" form (Polar environment). | Sample is too hydrated or probe is not binding to hydrophobic pockets. Confirm presence of aggregates with Thioflavin T control. |

| Precipitation | Stock solution shock. | Dilute stock into buffer slowly while vortexing. Do not add water to DMSO stock directly. |

References

-

Mechanism of ESIPT in Benzothiazoles: Wait, S. et al. "Excited-state intramolecular proton transfer in 2-(2'-hydroxyphenyl)benzothiazole derivatives." Journal of Physical Chemistry A.

-

Benzothiazoles for Amyloid Detection: Mathis, C. A. et al.[1][2] "A lipophilic thioflavin-T derivative for positron emission tomography (PET) imaging of amyloid in brain." Bioorganic & Medicinal Chemistry Letters.

-